

# Veonetinib: A Technical Guide to Its Patent Landscape and Intellectual Property

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Compound of Interest		
Compound Name:	Veonetinib	
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Veonetinib**, a novel tyrosine kinase inhibitor, has demonstrated significant potential in preclinical studies. This document provides a comprehensive technical overview of the intellectual property surrounding **Veonetinib**, with a focus on its core patents, mechanism of action, and key experimental data. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the drug development process.

## **Core Patent and Intellectual Property**

The primary intellectual property protecting **Veonetinib** is the patent application WO2010021918, filed by Advenchen Laboratories, LLC. Within this patent, the compound corresponding to **Veonetinib** is explicitly described in Example 3. It is highly probable that **Veonetinib** is an earlier developmental name for the compound more widely known as Anlotinib (AL3818), also developed by Advenchen Laboratories. The patent for Anlotinib, ZL200880007358.X, has received the China Patent Gold Award, highlighting its significance.[1] This guide will proceed under the assumption that the extensive data available for Anlotinib is directly applicable to **Veonetinib**.

The core patent for Anlotinib protects a novel molecular structure that incorporates a quinoline ring, an indole group, a cyclopropyl moiety, and fluorine substitution. This unique combination is



designed to enhance biological activity and kinase selectivity. The introduction of a primary amino group on the cyclopropyl and its formulation as a hydrochloride salt serve to increase water solubility and improve bioavailability.[1]

## **Mechanism of Action and Signaling Pathways**

**Veonetinib** (Anlotinib) is a multi-target tyrosine kinase inhibitor that exerts its anti-cancer effects by targeting several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[2][3]

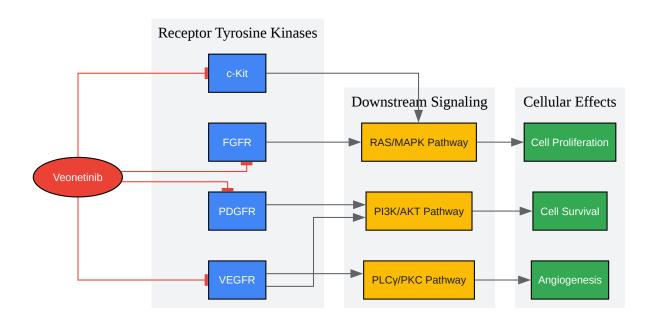
#### **Key Kinase Targets:**

- Vascular Endothelial Growth Factor Receptors (VEGFRs): Veonetinib potently inhibits
   VEGFR-1, VEGFR-2, and VEGFR-3, which are crucial for angiogenesis, the formation of
   new blood vessels that supply tumors with nutrients and oxygen.[3][4] By blocking these
   receptors, Veonetinib effectively cuts off the tumor's blood supply.
- Fibroblast Growth Factor Receptors (FGFRs): The drug targets FGFR-1, FGFR-2, and FGFR-3, which are involved in cell proliferation, differentiation, and survival.[5]
- Platelet-Derived Growth Factor Receptors (PDGFRs): Veonetinib inhibits PDGFR-α and PDGFR-β, which contribute to tumor stromal support and angiogenesis.[5]
- c-Kit Receptor: This receptor tyrosine kinase is often overexpressed in certain cancers, and
  its inhibition by **Veonetinib** disrupts downstream signaling pathways that promote cell
  proliferation.[3]
- Other Targets: Veonetinib has also been shown to inhibit other kinases such as RET and MET.[3]

The simultaneous inhibition of these multiple targets by **Veonetinib** is a key aspect of its mechanism, as it can help to overcome the adaptive resistance mechanisms that tumors often develop in response to single-target therapies.[3] The downstream effects of this multi-targeted inhibition include the induction of apoptosis (programmed cell death) in cancer cells.[3]

### **Signaling Pathway Diagrams**





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Caption: Veonetinib inhibits multiple RTKs, blocking key downstream signaling pathways.

### **Quantitative Data**

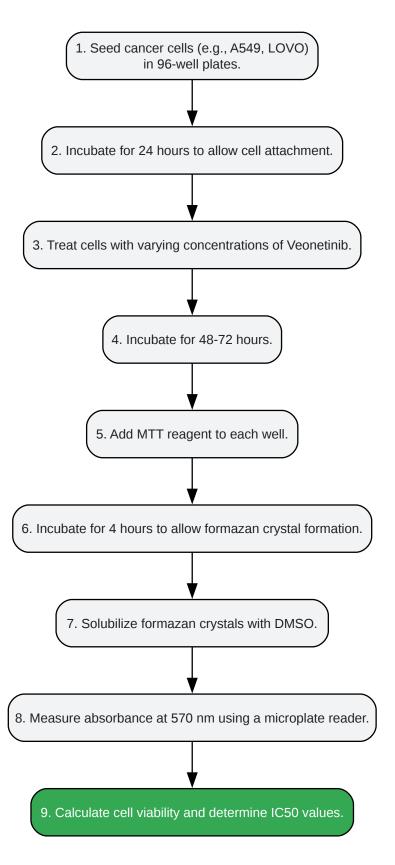
**Veonetinib** has demonstrated potent inhibitory activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in preclinical studies.

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Lung Adenocarcinoma	0.1	[6]
LOVO	Colorectal Adenocarcinoma	0.4	[6]

# Experimental Protocols Cell Viability Assay (MTT Assay)



This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.





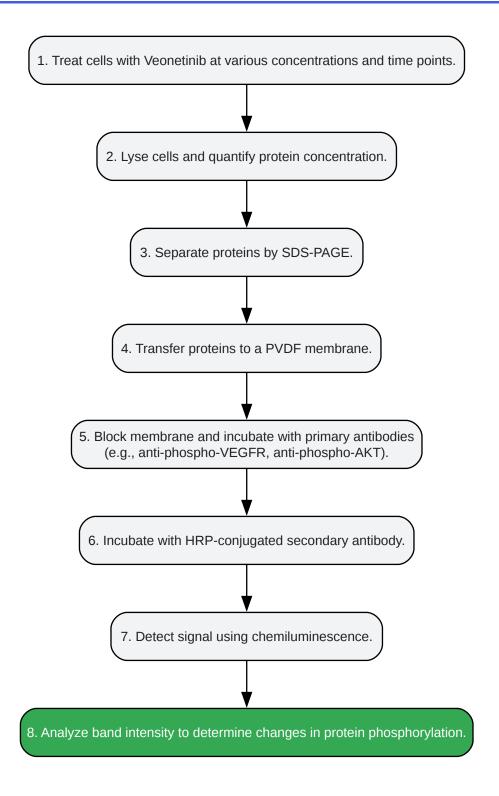
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Caption: Workflow for determining cell viability using the MTT assay.

## **Western Blot Analysis for Kinase Inhibition**

This protocol is used to determine the effect of **Veonetinib** on the phosphorylation status of its target kinases and downstream signaling proteins.





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Caption: Workflow for Western blot analysis of kinase inhibition.

# **Clinical Development**



As Anlotinib, **Veonetinib** has undergone extensive clinical evaluation. Numerous clinical trials have been conducted to assess its safety and efficacy in a variety of solid tumors.

Key Indications from Clinical Trials:

- Non-Small Cell Lung Cancer (NSCLC)[7]
- Soft Tissue Sarcoma[7]
- Medullary Thyroid Carcinoma[7]
- Renal Cell Carcinoma[7]

Phase II and III clinical trials have demonstrated that Anlotinib can significantly prolong progression-free survival (PFS) and overall survival (OS) in patients with advanced cancers.[7] [8] For instance, the ALTER 0303 trial was a pivotal study that led to its approval for the third-line treatment of advanced NSCLC.[8] A notable clinical trial is the APROMISS study (NCT03016819), a Phase III trial evaluating Anlotinib in advanced alveolar soft part sarcoma, leiomyosarcoma, and synovial sarcoma.[9][10] Furthermore, a compassionate use trial (NCT05612191) has been established for patients who have completed other Advenchensponsored studies of AL3818.[11]

#### Conclusion

**Veonetinib**, under its more recognized name Anlotinib, represents a significant advancement in the field of targeted cancer therapy. Its multi-targeted mechanism of action, robust preclinical data, and promising clinical trial results underscore its therapeutic potential across a range of malignancies. The strong intellectual property portfolio, centered around the core composition of matter patent, provides a solid foundation for its continued development and commercialization. This technical guide provides a comprehensive overview of the key intellectual property and scientific data related to **Veonetinib**, offering valuable insights for the scientific and drug development community.

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